molecular formula C14H16N2O3S2 B5016416 Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate

Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate

Cat. No.: B5016416
M. Wt: 324.4 g/mol
InChI Key: DAMAEDPXQRVOFW-UHFFFAOYSA-N
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Description

Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7300^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate is a complex organic compound featuring a unique tricyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate typically involves multi-step organic reactions. The starting materials often include readily available precursors that undergo a series of transformations such as cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate green chemistry principles to minimize environmental impact and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the tricyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or cellular pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.

    Coumarin Derivatives: Like Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate, coumarins have diverse applications in medicine and industry.

    Imidazole Derivatives: These compounds are also used in various scientific research applications due to their versatile chemical properties.

Uniqueness

This compound stands out due to its unique tricyclic structure, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

ethyl 2-(4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-4-19-10(17)5-9-6-20-14-15-12-11(13(18)16(9)14)7(2)8(3)21-12/h9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMAEDPXQRVOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CSC2=NC3=C(C(=C(S3)C)C)C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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